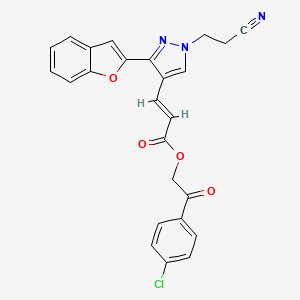

(E)-2-(4-chlorophenyl)-2-oxoethyl 3-(3-(benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)acrylate

Description

The compound (E)-2-(4-chlorophenyl)-2-oxoethyl 3-(3-(benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)acrylate is a structurally complex molecule featuring multiple pharmacologically relevant moieties. Its core structure includes:

- A pyrazole ring substituted with a 2-cyanoethyl group at the N1 position, which may influence electronic properties and metabolic stability.

The E-configuration of the acrylate double bond is critical for its spatial orientation, affecting intermolecular interactions and binding affinities in biological systems.

Properties

IUPAC Name |

[2-(4-chlorophenyl)-2-oxoethyl] (E)-3-[3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)pyrazol-4-yl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18ClN3O4/c26-20-9-6-17(7-10-20)21(30)16-32-24(31)11-8-19-15-29(13-3-12-27)28-25(19)23-14-18-4-1-2-5-22(18)33-23/h1-2,4-11,14-15H,3,13,16H2/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLXXJNRMDCUIE-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=NN(C=C3C=CC(=O)OCC(=O)C4=CC=C(C=C4)Cl)CCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=NN(C=C3/C=C/C(=O)OCC(=O)C4=CC=C(C=C4)Cl)CCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-2-(4-chlorophenyl)-2-oxoethyl 3-(3-(benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)acrylate is a synthetic organic molecule that has gained attention for its potential biological activities. This article delves into its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a benzofuran moiety, a pyrazole ring, and a chlorophenyl group, contributing to its diverse biological properties. The presence of multiple functional groups allows for various interactions with biological targets.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C25H18ClN3O4 |

| Molecular Weight | 445.87 g/mol |

| IUPAC Name | (E)-2-(4-chlorophenyl)-2-oxoethyl 3-(3-(benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)acrylate |

| CAS Number | 956043-39-3 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing benzofuran and pyrazole moieties. For instance, derivatives similar to the compound have shown significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

Anticancer Potential

Research has indicated that compounds with similar structures exhibit anticancer properties. For example, a study on pyrazole derivatives demonstrated their ability to inhibit cancer cell proliferation by inducing apoptosis through the activation of caspase pathways. The compound's structural components may interact with specific receptors or enzymes involved in cancer progression.

Antioxidant Properties

The antioxidant capabilities of related compounds have also been documented. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases.

Study 1: Synthesis and Biological Evaluation

In a study focusing on a series of benzofuran derivatives, including those similar to the target compound, researchers synthesized several analogs and evaluated their biological activities. The results indicated that certain substitutions on the benzofuran ring significantly enhanced antimicrobial and anticancer activities.

Study 2: Mechanistic Insights

Another investigation explored the mechanism of action for pyrazole-containing compounds. It was found that these compounds could inhibit specific kinases involved in cell signaling pathways, leading to reduced cell viability in cancer cell lines. The study provided insights into how structural modifications could optimize biological activity.

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of compounds related to (E)-2-(4-chlorophenyl)-2-oxoethyl 3-(3-(benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)acrylate :

Scientific Research Applications

Medicinal Applications

- Anticancer Activity : Compounds containing the pyrazole and acrylate structures have been reported to exhibit significant anticancer properties. For instance, derivatives of pyrazole are known for their ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation .

- Antimicrobial Properties : Research indicates that compounds similar to (E)-2-(4-chlorophenyl)-2-oxoethyl 3-(3-(benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)acrylate show promising antibacterial and antifungal activities. Studies have demonstrated that such compounds can effectively inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

- Anti-inflammatory Effects : Some derivatives have been investigated for their anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases. The incorporation of specific substituents can modulate the compound's activity against inflammatory pathways .

Material Science Applications

- Polymer Chemistry : The acrylate group allows for polymerization processes, making this compound useful in creating polymers with tailored properties for coatings, adhesives, and biomedical devices.

- Dyes and Pigments : The unique structure can also be used as a chromophore in dye synthesis, contributing to the development of new pigments with desirable optical properties .

Case Study 1: Anticancer Activity

A study conducted by Wahab et al. (2022) explored the anticancer potential of various pyrazole derivatives, including those related to (E)-2-(4-chlorophenyl)-2-oxoethyl 3-(3-(benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)acrylate. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways .

Case Study 2: Antimicrobial Efficacy

Research published in MDPI highlighted the antimicrobial activity of benzofuranyl esters derived from similar structures. The study demonstrated that compounds exhibited varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity .

| Application Area | Details |

|---|---|

| Anticancer | Inhibitory effects on tumor growth; modulation of cancer cell signaling pathways |

| Antimicrobial | Effective against various bacterial strains; potential for new antibiotic development |

| Anti-inflammatory | Reduction of inflammation markers; potential treatment for chronic inflammatory diseases |

| Polymer Chemistry | Useful in synthesizing polymers for coatings and biomedical applications |

| Dyes and Pigments | Development of new dyes with enhanced optical properties |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A closely related compound, ethyl 2-benzyl-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate (), shares the 4-chlorophenyl and pyrazole motifs but differs in key aspects:

Electronic Properties and Computational Analysis

Density functional theory (DFT) calculations, as implemented via methodologies in and , provide insights into electronic behavior:

- Electrostatic Potential (ESP): The 4-chlorophenyl group creates a region of negative ESP, while the cyanoethyl group enhances positive ESP near the pyrazole ring, favoring dipole-dipole interactions .

Crystallographic and Stability Profiles

Crystal structure determination using SHELXL () is standard for such compounds. Key differences include:

- Hydrogen Bonding : The acrylate ester in the target compound may form stronger intermolecular hydrogen bonds (e.g., C=O⋯H-N) compared to the fused pyrrolo-pyrrole system in the analogue, affecting solubility and melting points.

- Thermal Stability : The rigid benzofuran moiety in the target compound could enhance thermal stability relative to the more flexible octahydropyrrolo-pyrrole core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.